![molecular formula C13H13N3O2 B14620180 N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea CAS No. 56957-61-0](/img/structure/B14620180.png)
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring and a phenyl group connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea typically involves the reaction of 4-pyridinecarboxaldehyde with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the amine group to the carbonyl group, followed by cyclization to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]acetamide
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
Uniqueness
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
56957-61-0 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-[(1-oxidopyridin-1-ium-4-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c17-13(15-12-4-2-1-3-5-12)14-10-11-6-8-16(18)9-7-11/h1-9H,10H2,(H2,14,15,17) |
InChI 键 |
XJOOHUGBVZXIQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=[N+](C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



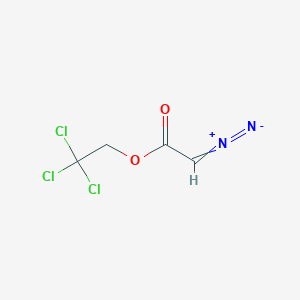
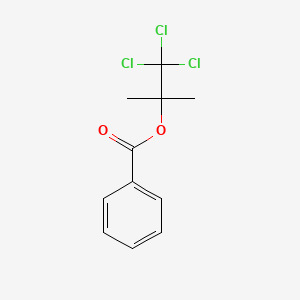
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
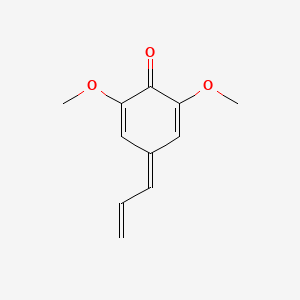
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
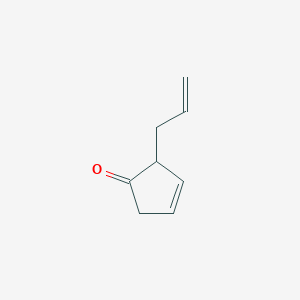
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
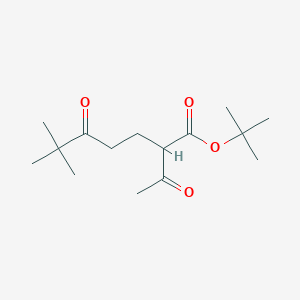
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
